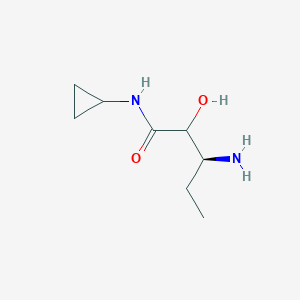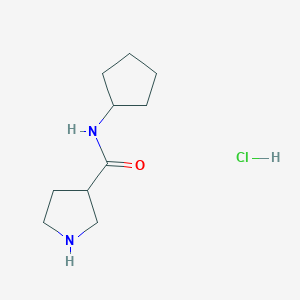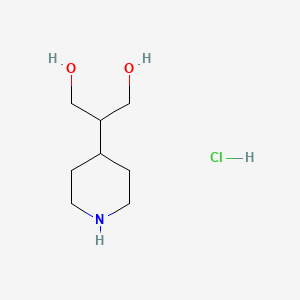
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide
Vue d'ensemble
Description
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide (ACPH) is an organic compound that has been studied extensively in the field of biochemistry and physiology. It is an important building block in the synthesis of many compounds, and has a wide range of applications in scientific research.
Applications De Recherche Scientifique
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein structure and function, and drug design. It has also been used as a model compound for understanding the structure and function of proteins, as well as for the development of new drugs. Additionally, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been used in the development of novel therapeutic agents for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is not fully understood. However, it is believed that (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide binds to specific proteins in the body, altering their structure and function. This binding is thought to be responsible for the biochemical and physiological effects of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide. Additionally, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is believed to interact with other molecules in the body, resulting in additional biochemical and physiological effects.
Biochemical and Physiological Effects
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been found to inhibit the activity of certain enzymes, including serine proteases and tyrosine kinases. Additionally, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Furthermore, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has been found to possess neuroprotective and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide in laboratory experiments has several advantages. (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is relatively easy to synthesize and can be used in a variety of applications. Additionally, it is relatively stable and has low toxicity. However, there are some limitations to the use of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide in laboratory experiments. For example, the synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide can be time-consuming and costly. Additionally, the effects of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide can vary depending on the concentration used.
Orientations Futures
The use of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide in scientific research is expected to continue to grow in the coming years. Possible future directions for (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide include its use in the development of new drugs, the study of protein structure and function, and the investigation of enzyme kinetics. Additionally, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide may be used in the development of novel therapeutic agents for the treatment of various diseases. Furthermore, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide may be used to study the effects of other compounds on biochemical and physiological processes. Finally, (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide may be used to develop new methods for the synthesis of other compounds.
Propriétés
IUPAC Name |
(3S)-3-amino-N-cyclopropyl-2-hydroxypentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-6(9)7(11)8(12)10-5-3-4-5/h5-7,11H,2-4,9H2,1H3,(H,10,12)/t6-,7?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHTZUDWGVAHKD-PKPIPKONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(=O)NC1CC1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C(=O)NC1CC1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)

![1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one](/img/structure/B1403111.png)



![tert-Butyl 4-cyano-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1403120.png)
![2,6-Bis(1H-benzo[d]imidazol-1-yl)pyridine](/img/structure/B1403121.png)



